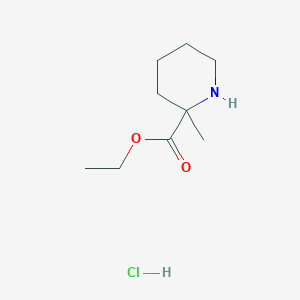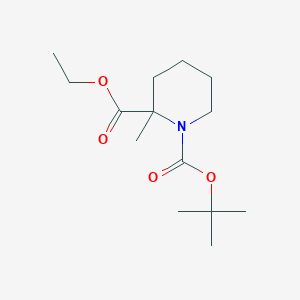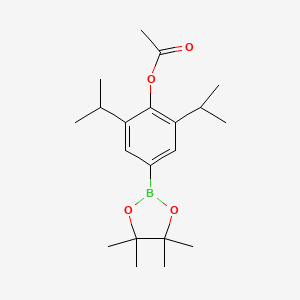
4-Fmoc-2-piperazineacetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fmoc-2-piperazineacetic acid hydrochloride (4-Fmoc-PPA-HCl) is a versatile, high-performance chemical compound used in a variety of scientific research applications. It is a derivative of the amino acid piperazineacetic acid (PPA), and the addition of a 4-Fmoc (fluorenylmethyloxycarbonyl) group to the PPA structure provides a number of advantages, such as increased solubility and stability. This compound is widely used in peptide synthesis, protein engineering, and drug discovery, and has a number of important biochemical and physiological effects.
Wirkmechanismus
4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl acts as a protecting group in peptide synthesis and protein engineering. It is less reactive than other commonly used protecting groups, such as t-BOC, and thus provides greater stability to the peptide or protein. In drug discovery, 4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl is used to identify potential drug candidates. It binds to the target molecule and modulates its activity, allowing researchers to identify compounds that could be used as drugs.
Biochemical and Physiological Effects
4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl has a number of biochemical and physiological effects. In peptide synthesis, it can be used to protect peptide chains from degradation. In protein engineering, it can be used to modify the structure of proteins, and in drug discovery, it can be used to identify potential drug candidates. Additionally, 4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl has been shown to increase the solubility of proteins, which can be beneficial for certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl has a number of advantages for lab experiments. It is more stable and less reactive than other commonly used protection groups, making it ideal for peptide synthesis and protein engineering. Additionally, it can increase the solubility of proteins, which can be beneficial for certain applications. However, 4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl is also limited in its applications. It cannot be used to modify the structure of large proteins, and it is not suitable for certain drug discovery applications.
Zukünftige Richtungen
The use of 4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl in scientific research is expected to continue to grow in the future. It could be used to further develop peptide synthesis and protein engineering techniques, as well as to identify new drug candidates. Additionally, 4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl could be used to modify the structure of larger proteins, and to identify potential drugs for a variety of diseases. Finally, 4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl could be used to develop new methods for synthesizing and purifying proteins, as well as to improve the solubility of proteins.
Synthesemethoden
4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl is synthesized through a two-step procedure. First, the Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride is synthesized by reacting piperazineacetic acid with Fmoc-Cl in the presence of N-methylmorpholine. The reaction yields Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride, which is then reacted with hydrochloric acid to produce 4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl. This reaction is typically carried out in an aqueous solution at room temperature.
Wissenschaftliche Forschungsanwendungen
4-Fmoc-4-Fmoc-2-piperazineacetic acid hydrochloride-HCl is widely used in scientific research applications, including peptide synthesis, protein engineering, and drug discovery. It is used as a protection group for peptide synthesis, as it is more stable and less reactive than other commonly used protection groups. It is also used in protein engineering to modify the structure of proteins, and in drug discovery to identify potential drug candidates.
Eigenschaften
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-2-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4.ClH/c24-20(25)11-14-12-23(10-9-22-14)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,22H,9-13H2,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCIZHJBNHNRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98%](/img/structure/B6354032.png)


![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)

![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)


![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)
![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)